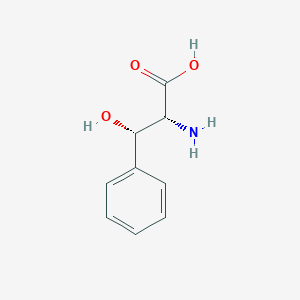

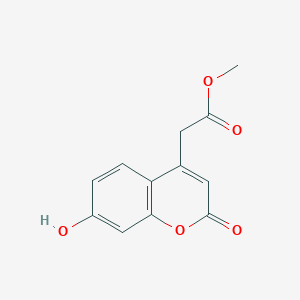

(2R,3S)-2-氨基-3-羟基-3-苯基丙酸

描述

The compound "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" is a specific enantiomer of a non-natural amino acid that has been the subject of various synthetic studies. This compound is of interest due to its potential applications in pharmaceuticals and as a building block for more complex molecules .

Synthesis Analysis

The synthesis of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid" has been approached through optical resolution methods. In one study, the racemic mixture of the related compound (2RS,3SR)-2-benzoylamino-3-hydroxy-3-phenylpropanoic acid was resolved using chiral resolving agents to yield the (2R,3S)- and (2S,3R)-enantiomers with high optical purities of 90-97% after preferential crystallization . Another approach involved the optical resolution of (RS)-2-benzoylamino-2-benzyl-3-hydroxypropanoic acid using cinchonidine, yielding optically pure enantiomers after recrystallization . These methods highlight the importance of chiral resolution in obtaining the desired enantiomerically pure compounds.

Molecular Structure Analysis

X-ray crystallography has been utilized to determine the absolute configuration of similar amino acid derivatives. For instance, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was confirmed by X-ray analysis of its hydrobromide methyl ester derivative . Although this is not the exact compound , the methodology is relevant for determining the stereochemistry of such amino acids.

Chemical Reactions Analysis

The synthesis of related amino acid derivatives often involves multiple steps, including resolution, protection, and functional group transformations. For example, the synthesis of (2R,3R)-N-Boc-2-amino-3-cyclohexyl-3-hydroxypropanoic acid was achieved starting from a dihydroxylation product, followed by a key sulfuryl chloride treatment to prepare a sulfate intermediate . Similarly, a chiral NiII complex was used to synthesize diastereoisomeric complexes, which upon separation and decomposition, yielded optically pure (2S,3R)- and (2S,3S)-2-aminomethyl-3-hydroxy-3-phenylpropanoic acids .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives can be studied using various spectroscopic techniques. For instance, vibrational spectroscopy (FT-IR and FT-Raman) was used to analyze the structure and bonding features of (2S)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid, providing insights into the molecular properties such as dipole moment and hyperpolarizability . Although this compound is not the exact target molecule, the techniques and types of analysis are applicable for studying the physical and chemical properties of "(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid".

科学研究应用

光学分辨率和合成

- (2R,3S)-2-氨基-3-羟基-3-苯基丙酸已通过使用各种分辨剂进行光学分辨合成,突出了其在立体化学和制药合成中的重要性 (Shiraiwa et al., 2003)。

不对称合成技术

- 该化合物已从对映纯的α-羟基-β-氨基酯制备,展示了其在不对称合成方法的发展中的作用,特别是对β-羟基-α-氨基酸的合成方法 (Davies et al., 2013)。

在酶反应中的应用

- 使用苏氨酸醛缩酶合成各种β-羟基-α,α-二烷基-α-氨基酸,其中(2R,3S)-2-氨基-3-羟基-3-苯基丙酸是一个关键中间体,说明了它在酶反应中生产α-夸特纳氨基酸方面的实用性 (Blesl et al., 2018)。

在计算肽化学中的作用

- 计算研究已使用该化合物的变体来分析抗真菌三肽的分子性质和结构,展示了它在计算化学和药物设计中的相关性 (Flores-Holguín et al., 2019)。

在代谢物分析中的作用

- 该化合物作为苯甲酸和水杨酸生物合成中的中间体的作用已被探讨,揭示了它在代谢途径中的重要性 (Jarvis et al., 2000)。

安全和危害

Safety data sheets and experimental studies could provide information on the compound’s potential hazards.

未来方向

This could involve hypothesizing potential applications for the compound based on its properties and conducting further studies to explore these possibilities.

Please note that this is a general approach and the specific details would depend on the compound . For a detailed analysis, you may need to consult with a chemist or a researcher in the field. They would have access to specialized databases and the expertise to interpret the data.

属性

IUPAC Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c10-7(9(12)13)8(11)6-4-2-1-3-5-6/h1-5,7-8,11H,10H2,(H,12,13)/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHVGNTVUSQUXPS-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)[C@@H]([C@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S)-2-amino-3-hydroxy-3-phenylpropanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3r,3as,6ar)-Hexahydrofuro[2,3-B]furan-3-Ol](/img/structure/B105745.png)